molecular formula C9H12Cl2N2 B2803724 2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride CAS No. 2251053-63-9

2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride

Cat. No.: B2803724
CAS No.: 2251053-63-9
M. Wt: 219.11
InChI Key: NWJJXEHXIOHBBN-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2 and a molecular weight of 219.11. This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrrolo[2,3-c]pyridine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the cyclopropane ring and the subsequent fusion with the pyrrolo[2,3-c]pyridine structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification processes is essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride
  • 2,3-Dihydrospiro {cyclopropane-1,1-pyrrolo[3,2-b]pyridine}

Uniqueness

Compared to similar compounds, 2’,3’-Dihydrospiro {cyclopropane-1,1’-pyrrolo[2,3-c]pyridine}dihydrochloride is unique due to its specific spiro structure and the position of the cyclopropane ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclopropane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-4-10-5-8-7(1)9(2-3-9)6-11-8;;/h1,4-5,11H,2-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVODUMXZAGNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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